molecular formula C12H24N2O3 B2390152 Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate CAS No. 1822550-82-2

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate

Cat. No.: B2390152
CAS No.: 1822550-82-2
M. Wt: 244.335
InChI Key: HOBKKRZRCCJJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method involves the reaction of 4-amino-2-methoxycyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-amino-2-oxo-cyclohexylcarbamate.

    Reduction: Formation of 4-amino-2-methoxycyclohexylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl N-(4-aminocyclohexyl)carbamate
  • Tert-butyl N-(4-iodophenyl)carbamate

Comparison: Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. Compared to tert-butyl N-(4-aminocyclohexyl)carbamate, the methoxy group increases the compound’s solubility and stability. In contrast, tert-butyl N-(4-iodophenyl)carbamate has a different reactivity profile due to the presence of the iodine atom, which can participate in halogen bonding and other interactions .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBKKRZRCCJJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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